molecular formula C9H5F3N2O2 B3160996 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine CAS No. 866474-40-0

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine

Cat. No.: B3160996
CAS No.: 866474-40-0
M. Wt: 230.14 g/mol
InChI Key: ICMKLFRYFIAQOU-UHFFFAOYSA-N
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Description

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a furyl group, a hydroxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylhydrazine with 4-(trifluoromethyl)-3-oxobutanoic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 6-(2-Furyl)-3-oxo-4-(trifluoromethyl)pyridazine.

    Reduction: Formation of 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)piperazine.

    Substitution: Formation of various substituted pyridazines depending on the nucleophile used.

Scientific Research Applications

6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

  • 6-(2-Furyl)-3-methyl-4-(trifluoromethyl)isoxazolo(5,4-b)pyridine
  • 6-(2-Furyl)-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo(3,4-b)pyridine
  • 3-Methyl-6-(2-thienyl)-4-(trifluoromethyl)isoxazolo(5,4-b)pyridine

Comparison: 6-(2-Furyl)-3-hydroxy-4-(trifluoromethyl)pyridazine is unique due to the presence of the hydroxy group, which can participate in hydrogen bonding and enhance the compound’s reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, compared to similar compounds.

Properties

IUPAC Name

3-(furan-2-yl)-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-4-6(13-14-8(5)15)7-2-1-3-16-7/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMKLFRYFIAQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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